molecular formula C15H15NO3S B4823923 methyl 4-methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoate

methyl 4-methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoate

Cat. No.: B4823923
M. Wt: 289.4 g/mol
InChI Key: BZYCBCZTONVZLM-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoate is an organic compound characterized by its complex aromatic structure This compound features a benzoate ester linked to a thienyl group via an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoate typically involves a multi-step process:

    Formation of the Amide Bond: The initial step involves the reaction of 4-methyl-3-aminobenzoic acid with 5-methyl-3-thiophenecarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the amide linkage between the benzoic acid derivative and the thienyl group.

    Esterification: The carboxylic acid group of the resulting compound is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoate esters.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Its structure suggests it could interact with biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound may be investigated for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 4-methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoate exerts its effects depends on its interaction with molecular targets. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the amide bond can form hydrogen bonds, stabilizing the compound within a biological system. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-3-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate: Similar structure but with a different position of the methyl group on the thienyl ring.

    Methyl 4-methyl-3-{[(5-ethyl-3-thienyl)carbonyl]amino}benzoate: Similar structure but with an ethyl group instead of a methyl group on the thienyl ring.

Uniqueness

Methyl 4-methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoate is unique due to the specific positioning of the methyl groups and the thienyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-methyl-3-[(5-methylthiophene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-4-5-11(15(18)19-3)7-13(9)16-14(17)12-6-10(2)20-8-12/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYCBCZTONVZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CSC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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